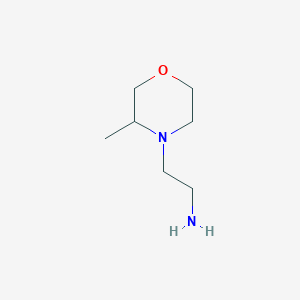

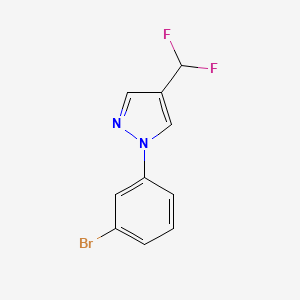

![molecular formula C6H11NO2S2 B2976400 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935355-99-9](/img/structure/B2976400.png)

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

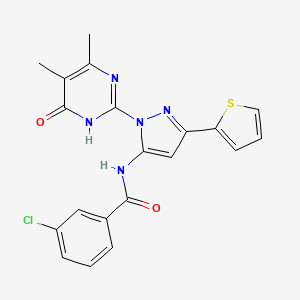

The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common structure in many organic compounds . The “5-(Methylsulfonyl)-2-thia-” part suggests the presence of a sulfur atom and a methylsulfonyl group in the structure.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic compounds have been synthesized using Diels-Alder reactions . This involves a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile .Molecular Structure Analysis

The bicyclo[2.2.1]heptane core suggests a three-ring structure with two carbon atoms shared by all rings . The “5-(Methylsulfonyl)-2-thia-” part indicates substitutions at the 5th and 2nd carbon in the ring .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and solubility would depend on the specific structure and substituents of the compound .科学的研究の応用

High-Energy Density Compounds (HEDCs)

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: derivatives have been studied for their potential as HEDCs . These compounds are of interest due to their excellent detonation properties, making them suitable for modern military and civil applications . The design of HEDCs aims to achieve a balance between high detonation performance and low impact sensitivity, ensuring safety and effectiveness .

Asymmetric Synthesis

The bicyclo[2.2.1]heptane scaffold, which is part of the structure of this compound, is crucial for asymmetric synthesis. It serves as a chiral auxiliary in various synthetic processes, enabling the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .

Organocatalysis

This compound has been used in organocatalytic reactions, specifically in a formal [4 + 2] cycloaddition reaction. This reaction allows for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. Such methodologies are valuable for creating complex molecules with high precision .

Drug Discovery

The bicyclo[2.2.1]heptane core is a privileged structure found in many bioactive compounds. Derivatives of 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane could be key intermediates in the synthesis of new drug candidates. The versatility of the core structure allows for the exploration of a wide range of pharmacological activities .

Molecular Architecture

In the realm of molecular architecture, the bicyclo[2.2.1]heptane scaffold is used to classify molecules based on the presence of a bridgehead carbon. This classification aids in the development of synthetic approaches for accessing functionalized bicyclo[2.2.1]heptanes, which are significant for the synthesis of biologically relevant molecules .

Transition-Metal Catalysis

Compounds containing the bicyclo[2.2.1]heptane structure, such as 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, can act as effective chiral ligands in transition-metal catalysis. This application is crucial for various chemical transformations that require high selectivity and yield .

作用機序

特性

IUPAC Name |

5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZPANAUHAXMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2CC1CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

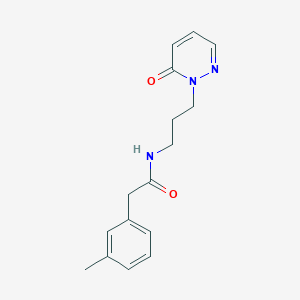

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)

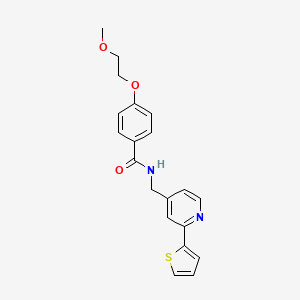

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

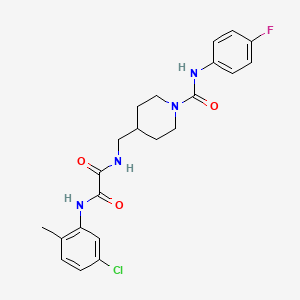

![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2976327.png)

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)